2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Overview
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride includes a piperidinyl group and a pyridinecarboxylate group. The compound’s structure contributes to its potential as a PEPCK inhibitor.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 305.2 g/mol. Other properties like melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Synthesis and Drug Discovery
Piperidine derivatives, akin to the structure of "2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride", play a crucial role in drug discovery. These compounds are explored for their three-dimensional chemical space in medicinal chemistry. For instance, the methodology for constructing spiropiperidines, which includes 2-, 3-, and 4-spiropiperidines, has been extensively researched. While 3- and 4-spiropiperidines are mainly synthesized for drug discovery projects, 2-spiropiperidines are synthesized en route to natural products, indicating a limited general procedure for their synthesis within drug discovery due to synthesis challenges (Griggs, Tape, & Clarke, 2018).
Chemical Recycling and Environmental Impact
The chemical recycling of materials, such as poly(ethylene terephthalate) (PET), demonstrates the application of complex chemical processes involving catalysts and reactions that can potentially involve piperidine derivatives. Such research is critical for developing sustainable recycling methods that contribute to the conservation of petrochemical products and energy, showcasing an environmental aspect of chemical research (Karayannidis & Achilias, 2007).
Pharmaceutical Applications and Biological Activity
The review of donepezil, a piperidine derivative, highlights the broad application of such compounds in the pharmaceutical industry, particularly for the treatment of Alzheimer’s disease. Donepezil's synthesis, pharmacokinetics, and therapeutic benefits, such as delaying nursing-home placement and improving cognition and global function in patients, underline the significance of piperidine derivatives in developing treatments for neurological conditions (Román & Rogers, 2004).
Exploration of Biological Pathways
Piperidine derivatives are also significant in exploring biological pathways, such as those involving dipeptidyl peptidase IV inhibitors, highlighting the role of such compounds in treating type 2 diabetes mellitus. The search for new inhibitors that do not affect the activity of the protease in other substrates demonstrates the therapeutic potential of piperidine structures in addressing complex diseases (Mendieta, Tarragó, & Giralt, 2011).
Properties
IUPAC Name |
2-piperidin-3-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c14-11-3-6-16-12(8-11)13(17)18-7-4-10-2-1-5-15-9-10;/h3,6,8,10,15H,1-2,4-5,7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBOLCVZGGZMAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2=NC=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-35-5 | |
Record name | 2-Pyridinecarboxylic acid, 4-chloro-, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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